molecular formula C15H16F3N3O B2847816 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one CAS No. 1795291-74-5

1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one

Cat. No. B2847816
CAS RN: 1795291-74-5
M. Wt: 311.308
InChI Key: ULHJECHEGYSYOB-UHFFFAOYSA-N
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Description

1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one, also known as TFE-Piperazine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. TFE-Piperazine is a small molecule that belongs to the class of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene is not fully understood. However, it has been found to inhibit PARP, which plays a critical role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy. 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene has also been found to inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit PARP, which can sensitize cancer cells to chemotherapy and radiation therapy. 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Additionally, 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene has been found to have antimicrobial properties and may have potential as a treatment for infectious diseases. 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene in lab experiments include its small size, which allows it to penetrate cells easily, and its ability to inhibit PARP, which can sensitize cancer cells to chemotherapy and radiation therapy. However, the limitations of using 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene. One area of research could focus on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on its potential as a treatment for infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method to produce high yields with good purity.

Synthesis Methods

The synthesis of 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene involves the reaction of 1-(4-bromo-phenyl)-2-propyn-1-ol with piperazine in the presence of a palladium catalyst. The resulting product is then treated with 2,4,5-trifluoroaniline to yield 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene. This synthesis method has been optimized to produce high yields of 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene with good purity.

Scientific Research Applications

1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties. 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene has also been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-onene has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

properties

IUPAC Name

1-(4-prop-2-ynylpiperazin-1-yl)-2-(2,4,5-trifluoroanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-2-3-20-4-6-21(7-5-20)15(22)10-19-14-9-12(17)11(16)8-13(14)18/h1,8-9,19H,3-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHJECHEGYSYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CNC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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